molecular formula C10H6Cl6Si2 B3203884 Naphthalene, 1,4-bis(trichlorosilyl)- CAS No. 1024-49-3

Naphthalene, 1,4-bis(trichlorosilyl)-

Cat. No. B3203884
CAS RN: 1024-49-3
M. Wt: 395.0 g/mol
InChI Key: FUBFMCSEJZGILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Naphthalene, 1,4-bis(trichlorosilyl)-” is a derivative of naphthalene . Naphthalene is a white crystalline solid with a characteristic mothball odor. It is a polycyclic aromatic hydrocarbon that is naturally present in essential oils of various plants . The specific derivative “Naphthalene, 1,4-bis(trichlorosilyl)-” has the molecular formula C10H6Cl6Si2 .


Synthesis Analysis

The synthesis of “Naphthalene, 1,4-bis(trichlorosilyl)-” involves methylation with methyl magnesium bromide . The product obtained from this reaction is 1,4-bis(trimethylsilyl) naphthalene .


Molecular Structure Analysis

The molecular structure of “Naphthalene, 1,4-bis(trichlorosilyl)-” is influenced by the type and number of substituents attached to the naphthalene core . The choice of substituent dictates the degree to which the sensitized triplets form excimer complexes with ground state annihilators of the same type .

Future Directions

The future directions for “Naphthalene, 1,4-bis(trichlorosilyl)-” could involve further studies to understand why the TTA-UC performance of naphthalene derivatives is so drastically affected by the choice of substituents . In particular, the recent success of 1,4-bis-((triisopropylsilyl)ethynyl)naphthalene (N-2TIPS) and the 3-fold inferior performance of its .

properties

IUPAC Name

trichloro-(4-trichlorosilylnaphthalen-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6Si2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFMCSEJZGILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10780043
Record name (Naphthalene-1,4-diyl)bis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 1,4-bis(trichlorosilyl)-

CAS RN

1024-49-3
Record name (Naphthalene-1,4-diyl)bis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1,4-bis(trichlorosilyl)-
Reactant of Route 2
Reactant of Route 2
Naphthalene, 1,4-bis(trichlorosilyl)-
Reactant of Route 3
Naphthalene, 1,4-bis(trichlorosilyl)-
Reactant of Route 4
Reactant of Route 4
Naphthalene, 1,4-bis(trichlorosilyl)-
Reactant of Route 5
Naphthalene, 1,4-bis(trichlorosilyl)-
Reactant of Route 6
Naphthalene, 1,4-bis(trichlorosilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.